molecular formula C17H22ClF2NO2 B15299230 8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride

8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride

Cat. No.: B15299230
M. Wt: 345.8 g/mol
InChI Key: GFZNQAJSNKOPQQ-UHFFFAOYSA-N
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Description

8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes the enantioselective construction of the 8-azabicyclo[4.3.1]decane scaffold, which is a crucial intermediate in the synthesis of this compound . The reaction conditions usually involve the use of specific catalysts and reagents to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride is unique due to its specific combination of structural features, including the benzyl group, difluoro substitution, and azabicyclo scaffold.

Properties

Molecular Formula

C17H22ClF2NO2

Molecular Weight

345.8 g/mol

IUPAC Name

8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H21F2NO2.ClH/c18-17(19)14-8-4-5-9-16(17,15(21)22)12-20(11-14)10-13-6-2-1-3-7-13;/h1-3,6-7,14H,4-5,8-12H2,(H,21,22);1H

InChI Key

GFZNQAJSNKOPQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC(C1)C2(F)F)CC3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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